molecular formula C8H14O3 B1195337 3-Oxovalproic acid CAS No. 60113-81-7

3-Oxovalproic acid

Numéro de catalogue: B1195337
Numéro CAS: 60113-81-7
Poids moléculaire: 158.19 g/mol
Clé InChI: PPYHXKUZTSZTQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxovalproic acid is a metabolite of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug . Structurally, it belongs to the class of short-chain keto acids and derivatives, with the molecular formula C₈H₁₄O₃, a molecular weight of 158.195 g/mol, and the IUPAC name 3-oxo-2-propylpentanoic acid . Its SMILES notation (CCCC(C(=O)CC)C(=O)O) and InChIKey (PPYHXKUZTSZTQU-UHFFFAOYSA-N) highlight a branched-chain structure with a ketone group at the third carbon .

This compound is formed via β-oxidation of VPA in the liver, primarily mediated by CYP enzymes (e.g., CYP2C9, CYP2B6) . It accounts for 3–60% of urinary VPA metabolites, indicating its significant role in VPA metabolism .

Propriétés

IUPAC Name

3-oxo-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHXKUZTSZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975543
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-81-7
Record name 3-Oxo-2-propylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Propyl-3-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETOVALPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analyse Des Réactions Chimiques

3-Oxovalproic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to form other metabolites.

    Reduction: Although less common, reduction reactions can convert this compound to other reduced forms.

    Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3-Oxovalproic acid has several scientific research applications, including:

    Chemistry: It is studied as a key metabolite in the biotransformation of valproic acid, providing insights into the metabolic pathways and the effects of valproic acid.

    Biology: Research on this compound helps understand the biological processes involved in the metabolism of valproic acid and its impact on cellular functions.

    Medicine: Understanding the formation and effects of this compound is crucial for optimizing the therapeutic use of valproic acid and minimizing its side effects.

    Industry: The compound is used in the development of analytical methods for monitoring valproic acid levels in biological samples

Mécanisme D'action

The exact mechanism of action of 3-Oxovalproic acid is not well understood. it is known that valproic acid and its metabolites, including this compound, exert their effects through multiple pathways. These pathways include the inhibition of enzymes involved in the metabolism of neurotransmitters, modulation of ion channels, and alteration of gene expression . The molecular targets and pathways involved in the action of this compound are still under investigation.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 3-oxovalproic acid with structurally related VPA metabolites and other short-chain keto acids:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Collision Cross-Section (Ų)* Key Enzymes Involved
This compound C₈H₁₄O₃ 158.195 Ketone, carboxylic acid 135.6 ([M+H]+) CYP2C9, CYP2B6
3-OH-VPA C₈H₁₆O₃ 160.21 Hydroxyl, carboxylic acid Not reported CYP3A5, CYP2A6
4-OH-VPA C₈H₁₆O₃ 160.21 Hydroxyl, carboxylic acid Not reported CYP2C9
Valproyl-CoA C₂₆H₄₂N₇O₁₇P₃S 857.62 Coenzyme A thioester Not reported Mitochondrial enzymes
3-Methyl-2-oxovaleric acid C₆H₁₀O₃ 130.14 Ketone, carboxylic acid Not reported Endogenous metabolism

*Predicted collision cross-section values for this compound vary by charge state (e.g., [M+Na]+: 143.9 Ų; [M-H]-: 132.9 Ų) .

Key Observations :

  • Branched vs. Linear Chains : this compound and VPA metabolites feature a propyl branch , whereas 3-methyl-2-oxovaleric acid has a methyl branch , altering solubility and enzyme interactions.
  • Functional Groups : The ketone group in this compound distinguishes it from hydroxylated metabolites (3-OH-VPA, 4-OH-VPA) and the thioester in Valproyl-CoA.

Metabolic Pathways and Enzyme Interactions

  • This compound : Produced via β-oxidation of VPA, involving CYP2C9 and CYP2B6 .
  • Hydroxylated Metabolites (3-OH-VPA, 4-OH-VPA, 5-OH-VPA) : Formed via ω-oxidation mediated by CYP3A5 and CYP2A6 .
  • Valproyl-CoA : Generated in mitochondrial pathways, inhibiting succinate-CoA ligase , leading to mitochondrial DNA depletion .
  • 3-Methyl-2-oxovaleric Acid: An endogenous metabolite linked to branched-chain amino acid degradation, unrelated to VPA .

Clinical Implications :

  • This compound’s formation is less dependent on CYP3A4, reducing susceptibility to drug interactions compared to hydroxylated metabolites .
  • Valproyl-CoA’s mitochondrial toxicity underscores its role in VPA-induced hepatotoxicity , while this compound’s mechanism remains unclear .

Toxicity Profiles

Compound Hepatotoxicity Potential Mechanism (If Known) Clinical Relevance
This compound Under investigation Possible mitochondrial disruption Biomarker for liver cirrhosis
3-OH-VPA High Oxidative stress, ROS generation Linked to acute liver failure
4-OH-VPA High Similar to 3-OH-VPA Contributes to VPA toxicity
Valproyl-CoA High Inhibits ATP synthesis, depletes mtDNA Mitochondrial dysfunction
3-Methyl-2-oxovaleric acid Low Not associated with drug toxicity Marker for metabolic disorders

Key Findings :

  • Hydroxylated metabolites (3-OH-VPA, 4-OH-VPA) exhibit direct hepatotoxicity via reactive oxygen species (ROS), whereas this compound’s role is less defined but associated with liver cirrhosis progression .
  • Valproyl-CoA’s mitochondrial effects are distinct and irreversible compared to other metabolites .

Diagnostic and Therapeutic Relevance

  • This compound: Upregulated in compensatory liver cirrhosis (CLC), making it a non-invasive biomarker .
  • Hydroxylated Metabolites : Monitoring these aids in assessing VPA overdose risks .
  • Valproyl-CoA: No direct clinical application but critical for understanding VPA’s mitochondrial toxicity .

Activité Biologique

3-Oxovalproic acid (3-oxo-VPA) is a significant metabolite of valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug. Understanding the biological activity of 3-oxo-VPA is crucial for elucidating its therapeutic effects and potential toxicities. This article reviews the biochemical pathways, pharmacological effects, and clinical implications associated with this compound, supported by data tables and case studies.

  • Chemical Formula : C8_8H14_{14}O3_3
  • Molecular Weight : Approximately 158.195 g/mol
  • CAS Number : Not available

Metabolism of Valproic Acid

Valproic acid undergoes extensive metabolism in the liver, leading to several active metabolites, including 3-oxo-VPA. The metabolic pathways include:

  • β-oxidation : Contributes to the formation of short-chain fatty acids.
  • Oxidation via cytochrome P450 enzymes : Produces various hydroxylated metabolites.
  • Glucuronidation : Involves conjugation with glucuronic acid, enhancing water solubility for excretion.

The complexity of VPA metabolism results in a diverse range of metabolites that exhibit varying degrees of biological activity and toxicity. Notably, 3-oxo-VPA has been implicated in both therapeutic effects and adverse reactions associated with VPA treatment .

Pharmacological Effects

  • Neuroprotective Properties :
    • 3-Oxo-VPA has been shown to enhance neurogenesis and promote neuronal plasticity. This is mediated through the activation of mitogen-activated protein kinases (MAPK), leading to increased expression of brain-derived neurotrophic factor (BDNF) .
    • Increased BDNF levels are associated with improved cognitive functions and mood stabilization.
  • Anti-apoptotic Effects :
    • The compound exhibits anti-apoptotic properties by upregulating B-cell lymphoma/leukemia-2 (Bcl-2), which protects against cell death in neuronal tissues .
  • GABAergic Activity :
    • 3-Oxo-VPA enhances GABA receptor expression, contributing to increased inhibitory neurotransmission, which is crucial for its anticonvulsant effects .

Toxicological Concerns

Despite its therapeutic benefits, 3-oxo-VPA can also be associated with hepatotoxicity, particularly when VPA is administered at high doses or over prolonged periods. Studies indicate that elevated levels of this metabolite can lead to liver damage in susceptible individuals .

Case Study 1: Hepatotoxicity in Valproate Therapy

A study examined a patient undergoing treatment with sodium valproate (1000 mg twice daily). The patient developed symptoms indicative of hepatotoxicity, correlating with elevated levels of 3-oxo-VPA and its desaturation metabolite, 4-en-VPA. This case highlights the importance of monitoring metabolite levels during VPA therapy to mitigate potential liver damage .

Case Study 2: Neurodevelopmental Outcomes

Research involving children treated with valproate during pregnancy revealed that elevated levels of 3-oxo-VPA were associated with neurodevelopmental delays. The findings suggest that prenatal exposure to this metabolite may impact cognitive development, necessitating careful consideration in prescribing practices for pregnant women .

Data Table: Biological Activities of this compound

Activity TypeMechanismOutcome
NeuroprotectionMAPK pathway activationIncreased BDNF levels
Anti-apoptoticUpregulation of Bcl-2Protection against neuronal cell death
GABAergic enhancementIncreased GABA receptor expressionEnhanced inhibitory neurotransmission
Hepatotoxicity RiskElevated metabolite levelsPotential liver damage

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting 3-Oxovalproic acid in biological samples, and how are they optimized?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the metabolite from plasma or serum.
  • Validation : Assess linearity (0.1–50 μg/mL), intra-day/inter-day precision (<15% RSD), and recovery rates (>85%) using spiked biological matrices.
  • Quantification : Compare peak areas against deuterated internal standards (e.g., D6-valproic acid) to minimize matrix effects .

Q. What metabolic pathways lead to the formation of this compound, and how do they intersect with β-oxidation?

  • Methodological Answer : this compound is a mitochondrial β-oxidation intermediate of valproic acid (VPA). The pathway involves:

  • Step 1 : VPA undergoes ω-oxidation via CYP450 enzymes to form 4-ene-VPA.
  • Step 2 : Further β-oxidation produces 3-keto-VPA (this compound), which accumulates due to incomplete metabolism in hepatocytes.
  • Intersection with β-Oxidation : Use radiolabeled VPA (e.g., ¹⁴C-VPA) in hepatocyte models to trace flux through β-oxidation and identify enzyme bottlenecks (e.g., acyl-CoA dehydrogenases) .

Advanced Research Questions

Q. How can in vitro models differentiate the hepatotoxic mechanisms of this compound from other VPA metabolites?

  • Methodological Answer :

  • Model Selection : Primary human hepatocytes or HepaRG cells are preferred for mimicking in vivo metabolism.
  • Experimental Design :

Dose-Response : Expose cells to equimolar concentrations of this compound, 4-ene-VPA, and 2-propyl-4-pentenoic acid.

Endpoint Analysis : Measure mitochondrial membrane potential (JC-1 staining), ROS production (DCFDA assay), and ATP depletion (luciferase-based kits).

Omics Integration : Perform untargeted metabolomics to identify unique lipid peroxidation markers (e.g., 4-HNE adducts) specific to this compound .

Q. What statistical approaches resolve contradictions in reported toxic thresholds for this compound across studies?

  • Methodological Answer :

  • Data Harmonization : Apply mixed-effects models to account for clustered data (e.g., multiple observations per subject or inter-study variability).
  • Meta-Analysis : Pool data from preclinical studies (rodent and in vitro) using inverse-variance weighting. Adjust for covariates like dosing regimen (acute vs. chronic) and species-specific metabolic rates.
  • Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of outlier removal on toxicity thresholds (e.g., LD₅₀ variability) .

Q. How can multi-omics integration elucidate the role of this compound in drug-induced liver injury (DILI)?

  • Methodological Answer :

  • Study Design :

Transcriptomics : RNA-seq of liver biopsies from VPA-treated patients to identify pathways (e.g., oxidative stress, apoptosis).

Metabolomics : Pair with serum metabolome data to correlate this compound levels with glutathione depletion.

Network Analysis : Use tools like MetaboAnalyst to map metabolite-gene interactions, highlighting nodes like PPARα and NRF2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxovalproic acid
Reactant of Route 2
Reactant of Route 2
3-Oxovalproic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.